A Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
A Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As a key building block in medicinal chemistry, understanding its structural features through NMR spectroscopy is crucial for its application in the synthesis of novel therapeutic agents. This document offers a comprehensive interpretation of its NMR spectra, supported by established principles of NMR spectroscopy and comparative data from structurally related molecules.
Molecular Structure and Atom Labeling
The structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, with a systematic labeling of the hydrogen and carbon atoms, is presented below. This labeling will be used for the assignment of the NMR signals throughout this guide.
Figure 1. Structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in CDCl₃ is summarized in the table below. The predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H15, H16, H17 | 1.45 | s | - | 9H |
| H3a, H5a | 1.55 - 1.65 | m | - | 2H |
| H3e, H5e | 1.85 - 1.95 | m | - | 2H |
| H2a, H6a | 3.00 - 3.10 | m | - | 2H |
| H2e, H6e | 3.65 - 3.75 | m | - | 2H |
| H1 | 3.50 - 3.60 | m | - | 1H |
| H8 | 4.15 | d | ~2.4 | 2H |
| H10 | 2.42 | t | ~2.4 | 1H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ is detailed below, with assignments based on the analysis of analogous structures and known substituent effects.
| Carbon Label | Predicted Chemical Shift (ppm) |
| C15, C16, C17 | 28.5 |
| C3, C5 | 30.8 |
| C2, C6 | 43.5 |
| C8 | 58.5 |
| C10 | 74.8 |
| C1 | 75.5 |
| C14 | 79.5 |
| C9 | 80.0 |
| C11 | 154.9 |
In-depth Spectral Analysis
¹H NMR Spectrum Interpretation
The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms in the molecule.
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tert-Butyl Group (H15, H16, H17): A prominent singlet is expected around 1.45 ppm, integrating to nine protons. This signal is characteristic of the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.
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Piperidine Ring Protons (H2, H3, H5, H6): The piperidine ring protons are diastereotopic and will appear as complex multiplets. The axial protons (H3a, H5a) are expected to be more shielded and appear upfield around 1.55-1.65 ppm, while the equatorial protons (H3e, H5e) will be deshielded and appear further downfield around 1.85-1.95 ppm. The protons adjacent to the nitrogen atom (H2, H6) are significantly deshielded. Due to the influence of the Boc group, the axial (H2a, H6a) and equatorial (H2e, H6e) protons are expected to be well-separated, appearing around 3.00-3.10 ppm and 3.65-3.75 ppm, respectively.
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Piperidine C4 Proton (H1): The proton at the C4 position, bonded to the carbon bearing the ether linkage, is expected to be a multiplet in the range of 3.50-3.60 ppm.
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Propargyl Protons (H8, H10): The methylene protons of the propargyl group (H8) are adjacent to an oxygen atom and an alkyne, leading to a downfield shift to approximately 4.15 ppm. They will likely appear as a doublet due to coupling with the acetylenic proton (H10), with a small coupling constant (J ≈ 2.4 Hz). The terminal acetylenic proton (H10) is expected to resonate around 2.42 ppm as a triplet, also due to the long-range coupling with the methylene protons (H8). The chemical shift of terminal alkyne protons is typically found in the 2-3 ppm range.[1][2]
¹³C NMR Spectrum Interpretation
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
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tert-Butyl Group (C14, C15, C16, C17): The methyl carbons of the tert-butyl group are expected to show a signal around 28.5 ppm, and the quaternary carbon will be around 79.5 ppm.
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Piperidine Ring Carbons (C1, C2, C3, C5, C6): The C3 and C5 carbons are predicted to be the most shielded of the ring carbons, resonating around 30.8 ppm. The C2 and C6 carbons, being adjacent to the nitrogen atom, are deshielded and expected around 43.5 ppm. The C1 carbon, attached to the electronegative oxygen atom, will be the most deshielded of the piperidine ring carbons, with a predicted chemical shift of about 75.5 ppm.
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Propargyl Group Carbons (C8, C9, C10): The methylene carbon (C8) adjacent to the oxygen is expected at approximately 58.5 ppm. The sp-hybridized carbons of the alkyne (C9 and C10) are predicted to appear around 80.0 ppm and 74.8 ppm, respectively.[1]
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Carbonyl Carbon (C11): The carbonyl carbon of the Boc protecting group is expected to have the most downfield chemical shift in the spectrum, around 154.9 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers who wish to acquire experimental NMR data for this compound, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
- Spectral Width: ~16 ppm
- Number of Scans: 16
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~4 seconds
3. ¹³C NMR Spectroscopy:
- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:
- Spectral Width: ~240 ppm
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay (d1): 2 seconds
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
- Integrate the signals in the ¹H spectrum.
- Analyze the multiplicities and coupling constants.
Workflow for NMR Analysis
The general workflow from sample preparation to final spectral analysis is illustrated in the diagram below.
Figure 2. General workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. The predicted data, based on sound NMR principles and comparative analysis, offers valuable insights into the structural characteristics of this important synthetic building block. The provided experimental protocol serves as a practical reference for researchers aiming to acquire and analyze the NMR data of this compound. This comprehensive guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug discovery.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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Libretexts. (2021). 13.7: 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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University of California, Los Angeles. ¹H NMR Chemical Shifts. Retrieved from [Link]
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